2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide
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Overview
Description
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a quinoline moiety, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE typically involves the condensation of a thiazolidine derivative with a quinoline-based amine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenylmethylidene moiety .
Scientific Research Applications
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid: This compound has a similar thiazolidine core but with different substituents, leading to variations in its biological activity.
3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione: Another related compound with a different bicyclic structure, affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C21H15N3O2S2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C21H15N3O2S2/c25-18(23-16-10-4-8-15-9-5-11-22-19(15)16)13-24-20(26)17(28-21(24)27)12-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25)/b17-12- |
InChI Key |
QJPBZIUOYJMHSZ-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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